molecular formula C11H12O3 B11810481 5-Ethyl-2,3-dihydrobenzofuran-2-carboxylicacid

5-Ethyl-2,3-dihydrobenzofuran-2-carboxylicacid

Cat. No.: B11810481
M. Wt: 192.21 g/mol
InChI Key: KLCCOLRFIORSID-UHFFFAOYSA-N
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Description

5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid is a versatile organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group . Another method includes the use of proton quantum tunneling for constructing benzofuran rings, which results in fewer side reactions and higher yields .

Industrial Production Methods

Industrial production of 5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in drug development. Notable areas of application include:

  • Anticancer Activity : Compounds related to 5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that benzofuran derivatives can induce apoptosis and inhibit cell proliferation in human ovarian cancer cells (A2780) and liver cancer cells (HepG2) .
  • Anti-inflammatory Properties : Research indicates that benzofuran compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
  • Antimicrobial Effects : The compound has shown promise against bacterial pathogens, with studies indicating effective inhibition of strains such as Escherichia coli and Staphylococcus aureus .

Case Studies

Several studies have highlighted the efficacy of 5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid and its derivatives:

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of related compounds against HepG2 cell lines:

Compound% Cell Viability
5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid35.01
Doxorubicin (control)0.62

The results indicate that this compound exhibits promising anticancer potential compared to established treatments like doxorubicin.

Case Study 2: Antimicrobial Activity

The antimicrobial efficacy was assessed using the well diffusion method:

CompoundMicroorganismInhibition Zone (mm)MIC (μg/mL)
5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acidE. coli10.5280
Control (antibiotic)S. aureus13265

These findings suggest that this compound could serve as a potential candidate for drug development targeting bacterial infections.

Mechanism of Action

Biological Activity

5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid is a compound belonging to the benzofuran class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of 5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid can be represented as follows:

C12H14O3\text{C}_{12}\text{H}_{14}\text{O}_3

This compound features a benzofuran core with an ethyl group and a carboxylic acid functional group, which are critical for its biological interactions.

The biological activities of benzofuran derivatives, including 5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid, are often attributed to their ability to interact with various molecular targets. These interactions can lead to significant cellular effects such as:

  • Inhibition of Cancer Cell Growth : Benzofuran derivatives have been shown to interfere with cell signaling pathways that promote cancer cell proliferation. For instance, they can induce apoptosis in cancer cells by modulating the activity of specific enzymes and receptors involved in cell survival and death pathways .
  • Cannabinoid Receptor Modulation : Some studies indicate that related compounds exhibit agonistic activity towards cannabinoid receptor 2 (CB2), which is implicated in pain modulation and anti-inflammatory responses. This suggests potential therapeutic applications in neuropathic pain management .

Anticancer Activity

Research has demonstrated that 5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid and its analogs possess significant anticancer properties. A study reported that certain benzofuran derivatives exhibited selective cytotoxicity against various cancer cell lines with low GI50 values (concentration required for 50% growth inhibition) ranging from 2.20 μM to 5.86 μM across different models .

Compound Cell Line GI50 (μM)
Compound AACHN2.74
Compound BHCT152.37
Compound CNCI-H235.86

Anti-inflammatory Effects

The modulation of CB2 receptors by benzofuran derivatives may also contribute to their anti-inflammatory properties. Activation of CB2 has been associated with the suppression of microglial activation and neuroinflammation, making these compounds potential candidates for treating inflammatory conditions .

Case Studies

  • Neuropathic Pain Model : In a study involving rats with paclitaxel-induced neuropathy, compounds similar to 5-Ethyl-2,3-dihydrobenzofuran-2-carboxylic acid were shown to effectively reverse neuropathic pain without affecting locomotor behavior. This highlights the therapeutic potential of these compounds in pain management .
  • Bromodomain Inhibition : A series of studies have focused on the development of benzofuran derivatives as selective inhibitors for bromodomains (BD), particularly BD2. These compounds demonstrated high selectivity and potency, with some achieving over 1000-fold selectivity against other bromodomains .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

5-ethyl-2,3-dihydro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C11H12O3/c1-2-7-3-4-9-8(5-7)6-10(14-9)11(12)13/h3-5,10H,2,6H2,1H3,(H,12,13)

InChI Key

KLCCOLRFIORSID-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(C2)C(=O)O

Origin of Product

United States

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